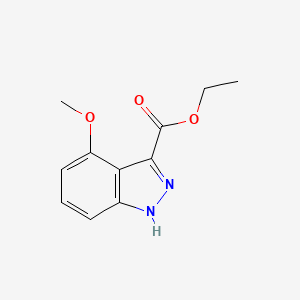

Ethyl 4-methoxy-1H-indazole-3-carboxylate

Description

Ethyl 4-methoxy-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a methoxy group at the 4-position and an ethyl ester at the 3-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . This compound is synthesized via nucleophilic substitution or esterification reactions, often involving hydrazine hydrate and ethanol under reflux conditions, as exemplified in analogous indazole syntheses . This compound is commercially available through multiple suppliers, reflecting its utility in research and drug development .

Properties

IUPAC Name |

ethyl 4-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-9-7(12-13-10)5-4-6-8(9)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSJKHUWOGEFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669488 | |

| Record name | Ethyl 4-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-49-2 | |

| Record name | Ethyl 4-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methoxy-1H-indazole-3-carboxylic Acid

A well-documented approach to substituted indazole-3-carboxylic acids involves starting from substituted isatins. For 4-methoxy substitution, the corresponding methoxy-substituted isatin is used.

Step 1: Base Hydrolysis of 4-Methoxyisatin

The substituted isatin is treated with sodium hydroxide in water at temperatures between 20°C and 50°C for approximately 1.5 hours. This step opens the isatin ring and prepares it for subsequent transformations.

Step 2: Diazotization

The reaction mixture is then treated with sulfuric acid and sodium nitrite in water at 0°C for about 45 minutes. This step introduces the diazo group essential for indazole formation.

Step 3: Reduction and Cyclization

The diazonium intermediate is reduced using hydrochloric acid and tin(II) chloride in water at 0°C for approximately 1 hour and 10 minutes. This results in the formation of the indazole ring system with the carboxylic acid group at position 3.

This synthetic route is based on modifications of the method described by Snyder et al., J. Am. Chem. Soc. 1952, 74, 2009.

Esterification to Form Ethyl Ester

Once the 4-methoxy-1H-indazole-3-carboxylic acid is obtained, esterification to the ethyl ester is carried out:

- The carboxylic acid is reacted with ethanol under acidic conditions or using coupling reagents in organic solvents such as dichloromethane or DMF.

- Typical conditions involve refluxing in ethanol or using activating agents (e.g., carbodiimides or HBTU) at room temperature to facilitate ester bond formation.

- The reaction is monitored by TLC or HPLC to ensure completion.

Purification

- The crude product is purified by extraction, washing, and drying.

- Final purification is often achieved by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.

- The pure ethyl 4-methoxy-1H-indazole-3-carboxylate is obtained as a solid, characterized by melting point, NMR, and mass spectrometry.

| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Base Hydrolysis | Sodium hydroxide (1 N), water | 20-50°C | 1.5 h | Water | For ring opening of 4-methoxyisatin |

| Diazotization | Sulfuric acid, sodium nitrite | 0°C | 0.75 h | Water | Formation of diazonium salt |

| Reduction & Cyclization | Hydrochloric acid, tin(II) chloride | 0°C | 1.17 h | Water | Indazole ring formation |

| Esterification | Ethanol, acid catalyst or coupling reagent (e.g., HBTU) | Room temp to reflux | 2-16 h | Ethanol or DMF | Formation of ethyl ester |

| Purification | Silica gel chromatography | Ambient | Variable | Ethyl acetate/Hexane | To isolate pure product |

Using Coupling Reagents for Amide/Ester Formation

A method involving HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N,N-diisopropylethylamine in DMF has been reported for similar indazole derivatives. This method allows mild reaction conditions at room temperature and high yields.

Solvent and Temperature Variations

The use of mixed solvents (water with methanol or ethanol) at controlled temperatures (20-30°C for initial steps) helps optimize solubility and reaction rates.

- The base hydrolysis and diazotization steps typically proceed with high conversion, with yields of substituted indazole-3-carboxylic acids reported up to 95%.

- Esterification yields vary depending on the method but generally range from 70% to 90% after purification.

- Purity is confirmed by NMR, HRMS, and melting point analysis, with the final product exhibiting characteristic spectral data consistent with this compound.

The preparation of this compound involves a multi-step synthesis starting from 4-methoxyisatin, proceeding through base hydrolysis, diazotization, and reduction to form the indazole-3-carboxylic acid intermediate, followed by esterification to the ethyl ester. Reaction conditions are optimized for temperature, solvent, and time to maximize yield and purity. Modern coupling reagents and solvent systems further enhance the efficiency of the esterification step. The process is well-documented in the literature and patent sources, providing a reliable and reproducible method for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert the ester group to an alcohol or other reduced forms.

Substitution: Halogenation or nitration can introduce new substituents on the indazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxy-1H-indazole-3-carboxylic acid, while reduction can produce 4-methoxy-1H-indazole-3-methanol .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-methoxy-1H-indazole-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its applications include:

- Neurological Disorders : It is being explored for developing drugs targeting conditions such as Alzheimer's disease and schizophrenia, primarily due to its potential as an agonist for nicotinic acetylcholine receptors .

- Drug Design : The compound's structure allows for modifications that enhance its pharmacological properties, making it suitable for creating novel therapeutic agents .

Agricultural Chemistry

In agricultural research, this compound is utilized in formulating agrochemicals:

- Crop Protection : this compound acts as a precursor for bioactive compounds that help combat pests and diseases in crops .

- Sustainable Practices : Its application in agrochemicals aligns with the growing demand for environmentally friendly agricultural solutions.

Material Science

The compound's unique chemical characteristics make it a candidate for advanced materials:

- Polymer Development : Research indicates potential uses in synthesizing polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

- Nanotechnology : Studies are being conducted on its integration into nanomaterials, which could lead to innovative applications in electronics and coatings.

Biochemical Research

In biochemical contexts, this compound is employed in various studies:

- Enzyme Inhibition Studies : Researchers utilize this compound to investigate enzyme interactions and receptor binding mechanisms, aiding the understanding of complex biological processes .

- Therapeutic Targets : Its role in modulating biological pathways makes it valuable for identifying new therapeutic targets.

Analytical Chemistry

The compound also finds utility in analytical methods:

- Standard Reference Material : It is used as a reference standard in various analytical techniques, facilitating the calibration and validation processes necessary for accurate measurements .

- Quantitative Analysis : Its stable properties allow for reliable quantification in complex mixtures, enhancing the accuracy of analytical results.

Case Study 1: Neurological Drug Development

A study highlighted the synthesis of derivatives of this compound aimed at enhancing cognitive function. These derivatives were tested for their efficacy in preclinical models of Alzheimer's disease, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Agrochemical Formulation

Research conducted on the use of this compound as an agrochemical precursor demonstrated significant improvements in pest resistance in treated crops. The study concluded that formulations incorporating this compound could reduce reliance on traditional pesticides while maintaining crop yields .

Case Study 3: Material Science Innovations

Innovative research focused on integrating this compound into polymer matrices resulted in materials with enhanced mechanical properties and environmental stability. These findings suggest potential applications in coatings and protective materials used in various industries .

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Positional Isomerism

Key structural analogs differ in methoxy group placement (4-, 5-, or 6-position) and ester group substitution (methyl vs. ethyl).

*Similarity scores calculated using structural fingerprinting algorithms .

Physicochemical Properties

Pharmacological Activity

- Antiarthritic Potential: Ethyl 5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate (a related N1-substituted analog) demonstrated potent antiarthritic effects at subtoxic doses in preclinical studies, highlighting the importance of N1 substituents in bioactivity .

- Enzyme Interactions : Methoxy positioning alters interactions with cytochrome P450 enzymes. For instance, 4-methoxy derivatives may exhibit stronger inhibitory effects compared to 5-methoxy isomers due to optimized steric and electronic interactions .

Biological Activity

Ethyl 4-methoxy-1H-indazole-3-carboxylate (CAS Number: 885279-49-2) is a notable compound within the indazole class, recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring structure that includes three carbon atoms and two nitrogen atoms. The presence of the methoxy group enhances its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 218.23 g/mol.

Target Interactions

Indazole derivatives, including this compound, interact with various biological targets, leading to multiple therapeutic effects:

- Anticancer Activity : The compound has shown antiproliferative effects against several cancer cell lines, including colon and melanoma cells. It inhibits key signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and PGE2, demonstrating its potential in treating inflammatory diseases.

Biochemical Pathways

The compound affects several biochemical pathways:

- Enzyme Inhibition : It has been reported to inhibit human neutrophil elastase, an enzyme linked to inflammatory responses.

- Cell Cycle Regulation : Research indicates that it may induce apoptosis in cancer cells by modulating the expression of Bcl2 family proteins and influencing the p53/MDM2 pathway .

Anticancer Activity

Table 1 summarizes the antiproliferative effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|

| A549 (Lung) | 15.0 | HEK-293: 30.0 |

| K562 (Leukemia) | 5.15 | HEK-293: 33.2 |

| PC-3 (Prostate) | 20.0 | HEK-293: >40 |

| Hep-G2 (Liver) | 25.0 | HEK-293: >40 |

These results indicate a promising selectivity towards cancer cells over normal cells, suggesting potential for therapeutic applications.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibits activity against various bacterial strains, although specific MIC values require further investigation.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Study on Cancer Cell Lines : A study evaluated the compound's effects on K562 leukemia cells, demonstrating significant inhibition of cell proliferation with an IC50 value of 5.15 µM .

- Inflammatory Response Modulation : In vitro experiments showed that the compound could reduce levels of inflammatory markers in stimulated macrophages, indicating its utility in managing chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.